![molecular formula C19H19BrN6O5 B083510 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- CAS No. 14071-35-3](/img/structure/B83510.png)
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in different fields, including biochemistry, molecular biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also act by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Acetamide has also been found to reduce oxidative stress and protect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Acetamide in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using Acetamide is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of Acetamide. One direction is the development of new derivatives of Acetamide with improved properties. Another direction is the study of the mechanism of action of Acetamide in more detail. Additionally, Acetamide can be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Méthodes De Synthèse
Acetamide can be synthesized by the reaction of N-(2-hydroxyethyl)-p-phenylenediamine with 2-bromo-6-cyano-4-nitrophenol in the presence of a base. The resulting compound is then treated with acetic anhydride to form Acetamide.
Applications De Recherche Scientifique
Acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Acetamide has also been used as a fluorescent probe for the detection of proteins and DNA.
Propriétés
Numéro CAS |
14071-35-3 |
|---|---|
Nom du produit |
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- |
Formule moléculaire |
C19H19BrN6O5 |
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN6O5/c1-12(29)22-18-10-14(25(4-6-27)5-7-28)2-3-17(18)23-24-19-13(11-21)8-15(26(30)31)9-16(19)20/h2-3,8-10,27-28H,4-7H2,1H3,(H,22,29) |
Clé InChI |
TZGRVPGNUHVFOB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
Autres numéros CAS |
14071-35-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

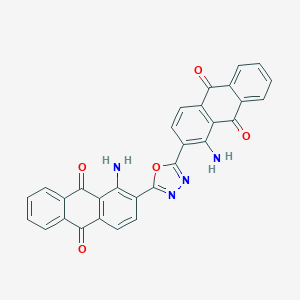
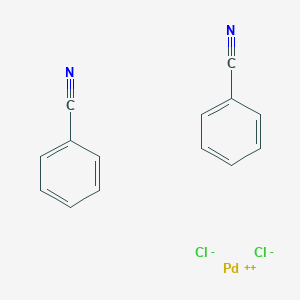


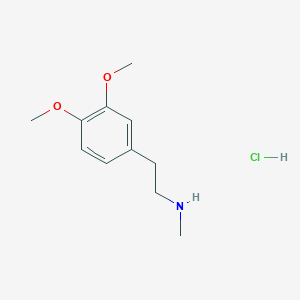



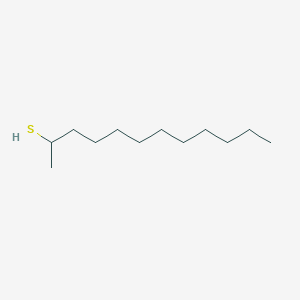
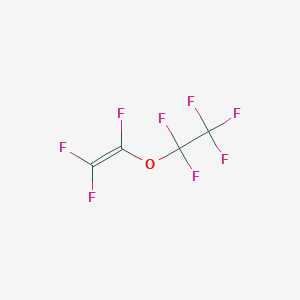
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)